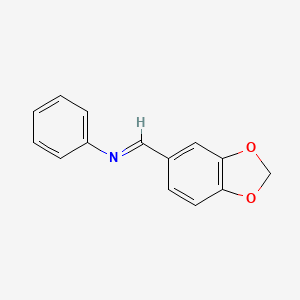

3,4-Methylenedioxybenzylidene aniline

Description

BenchChem offers high-quality 3,4-Methylenedioxybenzylidene aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Methylenedioxybenzylidene aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPBTGFXVLONGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27738-39-2 | |

| Record name | 3,4-Methylenedioxybenzylideneaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Whitepaper: A Comprehensive Technical Guide to the Synthesis of 3,4-Methylenedioxybenzylidene Aniline from Piperonal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the synthesis of 3,4-Methylenedioxybenzylidene aniline, a Schiff base of significant interest, from the precursor's piperonal and aniline. The document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a high-yield, high-purity synthesis. By integrating mechanistic rationale with practical application, this paper serves as a comprehensive resource for professionals engaged in organic synthesis and medicinal chemistry.

Introduction: The Significance of Schiff Bases

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern organic and medicinal chemistry.[1][2] Formed through the condensation of a primary amine with an aldehyde or ketone, these compounds are not merely synthetic intermediates but often possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5][6] Their ability to coordinate with metal ions also makes them versatile ligands in catalysis and material science.[4]

The target molecule, 3,4-Methylenedioxybenzylidene aniline (N-Piperonylideneaniline), incorporates the 3,4-methylenedioxy moiety from piperonal. This particular functional group is a well-known pharmacophore found in numerous biologically active natural products and synthetic drugs, often imparting unique pharmacological properties.[7][8] This guide presents a robust methodology for its synthesis, grounded in established chemical principles.

The Reaction Mechanism: From Reactants to Imine

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction, as a molecule of water is eliminated.[9] The mechanism proceeds in two principal, reversible steps.

Step 1: Formation of the Carbinolamine Intermediate The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom (aniline) on the electrophilic carbonyl carbon of the aldehyde (piperonal). This step is often facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbon even more electrophilic.[9] This addition forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[10]

Step 2: Dehydration to the Imine The carbinolamine intermediate is typically unstable and undergoes dehydration to form the stable imine. The hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final Schiff base product, featuring the characteristic carbon-nitrogen double bond.[9][10]

The overall reaction is an equilibrium. To drive the synthesis towards the product, Le Chatelier's principle is applied, typically by removing the water as it is formed.[9]

Caption: Figure 1: Reaction Mechanism of Schiff Base Formation

Experimental Protocol: A Validated Approach

This section details a reliable and reproducible protocol for the synthesis of 3,4-Methylenedioxybenzylidene aniline. The method employs refluxing in ethanol with a catalytic amount of acetic acid, a common and effective approach for this type of condensation.[6]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. |

| Piperonal | C₈H₆O₃ | 150.13 | 120-57-0 |

| Aniline | C₆H₇N | 93.13 | 62-53-3 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 64-19-7 |

Stoichiometry

| Reagent | Amount | Moles (mmol) | Molar Eq. |

| Piperonal | 3.00 g | 20.0 | 1.0 |

| Aniline | 1.86 g (1.82 mL) | 20.0 | 1.0 |

| Ethanol | 40 mL | - | - |

| Acetic Acid | 3-4 drops | - | Catalytic |

Step-by-Step Methodology

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperonal (3.00 g, 20.0 mmol).

-

Dissolution: Add 40 mL of absolute ethanol to the flask and stir until the piperonal is completely dissolved.

-

Amine Addition: Add aniline (1.82 mL, 20.0 mmol) to the solution using a syringe or graduated pipette.

-

Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 2-3 hours.

-

Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to facilitate crystallization.

-

Filtration: Collect the resulting crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product in a vacuum oven or air-dry to obtain the final 3,4-Methylenedioxybenzylidene aniline.

Caption: Figure 2: Experimental Workflow for Synthesis

Characterization and Protocol Validation

A protocol's trustworthiness is established by robustly validating the identity and purity of its product. The synthesized compound should be characterized using standard analytical techniques.

| Property | Technique | Expected Result | Reference |

| Physical State | Visual Inspection | Crystalline solid | [11] |

| Molecular Formula | - | C₁₄H₁₁NO₂ | [12] |

| Molecular Weight | Mass Spectrometry | 225.24 g/mol | [12] |

| Melting Point | Melting Point Apparatus | 89-91 °C | [11] |

| C=N Stretch | FT-IR Spectroscopy | ~1635 cm⁻¹ | [13] |

| -CH=N- Proton | ¹H NMR Spectroscopy | ~8.4-8.6 ppm (singlet) | [7] |

| -O-CH₂-O- Protons | ¹H NMR Spectroscopy | ~6.1 ppm (singlet) | [7] |

Self-Validating System: The concordance of data from these multiple, independent analytical methods provides a high degree of confidence in the final product's structure and purity. For instance, the appearance of the characteristic imine (C=N) peak in the FT-IR spectrum, coupled with the disappearance of the aldehyde's C=O stretch, confirms the chemical transformation.[13][14] The ¹H NMR spectrum provides definitive structural proof by showing the singlet for the azomethine proton and the characteristic signals for the aromatic and methylenedioxy protons.[7] Finally, a sharp melting point within the expected range indicates high purity.[11]

Discussion: Rationale Behind Experimental Choices

-

Choice of Solvent: Ethanol is an ideal solvent for this reaction. It effectively dissolves both the polar piperonal and the less polar aniline, creating a homogeneous reaction medium. Furthermore, the product has lower solubility in cold ethanol than the reactants, which facilitates its crystallization and purification upon cooling.[15]

-

Use of Catalyst: While some Schiff base syntheses between aromatic aldehydes and anilines can proceed without a catalyst due to the stabilizing conjugation in the final product, the addition of a catalytic amount of a weak acid like glacial acetic acid significantly accelerates the reaction.[16][17] It does so by protonating the aldehyde's carbonyl group, which enhances its electrophilicity and facilitates the initial nucleophilic attack by the aniline.[9]

-

Reaction Conditions: Refluxing provides the necessary activation energy to overcome the reaction barrier, particularly for the dehydration step, ensuring a reasonable reaction rate and driving the equilibrium towards the product.

-

Purification Method: Recrystallization is a highly effective and straightforward method for purifying the solid product.[11][15] The process of dissolving the crude product in a minimum of hot solvent and allowing it to cool slowly enables the formation of a pure crystalline lattice, leaving impurities behind in the solvent (mother liquor).

Conclusion

The synthesis of 3,4-Methylenedioxybenzylidene aniline from piperonal and aniline is a robust and well-understood chemical transformation that yields a valuable scaffold for further research and development. This guide has detailed a validated protocol, explained the underlying mechanistic principles, and provided the rationale for key experimental decisions. By following this comprehensive approach, researchers and scientists can confidently and efficiently synthesize this important Schiff base, ensuring both high yield and high purity for subsequent applications in drug discovery and materials science.

References

-

Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). Taylor & Francis Online. Available at: [Link]

-

Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. ResearchGate. Available at: [Link]

-

Biological applications of Schiff bases: An overview. GSC Online Press. Available at: [Link]

-

Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. Available at: [Link]

-

Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). PubMed. Available at: [Link]

-

Preparation of 4-phenoxy-N-(3,4-methylenedioxybenzyl)-aniline. PrepChem.com. Available at: [Link]

-

synthesis of an imine or Schiff base - laboratory experiment. YouTube. Available at: [Link]

-

Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ. Available at: [Link]

-

Lab 5 Imine. Scribd. Available at: [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

-

Theoretical Study of the Schiff Base Formation Between Para-Substituted Aromatic Amines and Thiophene-2-Carbaldehyde. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

N-(3-bromo-4-methoxybenzylidene)-3,4-(methylenedioxy)aniline. SpectraBase. Available at: [Link]

-

Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). Der Pharma Chemica. Available at: [Link]

-

THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. ResearchGate. Available at: [Link]

-

Physical and spectral data for Schiff Bases derived from piperonal and p-substituted anilines. ResearchGate. Available at: [Link]

-

New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ Preprints. Available at: [Link]

-

3,4-Methylenedioxybenzylidene aniline. NIST WebBook. Available at: [Link]

-

(PDF) New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. ResearchGate. Available at: [Link]

-

Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. PMC - NIH. Available at: [Link]

-

(PDF) Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. ResearchGate. Available at: [Link]

-

Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports. Available at: [Link]

Sources

- 1. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 2. Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. eijppr.com [eijppr.com]

- 11. prepchem.com [prepchem.com]

- 12. 3,4-Methylenedioxybenzylidene aniline [webbook.nist.gov]

- 13. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. peerj.com [peerj.com]

- 16. youtube.com [youtube.com]

- 17. peerj.com [peerj.com]

physicochemical properties of 3,4-Methylenedioxybenzylidene aniline

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Methylenedioxybenzylidene Aniline

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The Scientific Imperative of Schiff Bases

In the landscape of synthetic chemistry and drug development, Schiff bases represent a cornerstone of molecular design. These imine-containing compounds, formed from the condensation of a primary amine and an aldehyde or ketone, are not merely synthetic curiosities; they are pivotal intermediates and pharmacophores. Their utility is vast, ranging from the synthesis of complex heterocyclic systems to their intrinsic biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The defining feature of a Schiff base, the azomethine group (-C=N-), imparts a unique electronic and structural character that allows for diverse chemical modifications and coordination with metal ions.

This guide focuses on a specific, yet significant, member of this class: 3,4-Methylenedioxybenzylidene aniline. This compound serves as an exemplary model for understanding the fundamental physicochemical properties that govern the behavior of aromatic Schiff bases. By dissecting its synthesis, structure, and properties, we gain insights applicable to a broad spectrum of related molecules. This document is structured to provide not just data, but a causal understanding of why specific experimental choices are made and how they contribute to a comprehensive characterization. For researchers and drug development professionals, a thorough grasp of these principles is indispensable for the rational design of novel therapeutics and functional materials.

Synthesis: The Genesis of an Imine

The most direct and widely adopted method for synthesizing 3,4-Methylenedioxybenzylidene aniline is the acid-catalyzed condensation reaction between 3,4-methylenedioxybenzaldehyde (piperonal) and aniline. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the stable imine product.

The choice of a solvent like benzene or toluene is strategic; it allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the product, ensuring a high yield. The reaction's completion is visually indicated by the cessation of water collection.

Diagram of Synthesis Workflow

Caption: Synthesis workflow for 3,4-Methylenedioxybenzylidene Aniline.

Experimental Protocol: Synthesis

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 7.5 g (0.05 mol) of 3,4-methylenedioxybenzaldehyde (piperonal) and 4.65 g (0.05 mol) of aniline in 100 mL of benzene.

-

Reaction: The solution is refluxed for approximately 8 hours, during which the water formed is collected in the Dean-Stark trap.[1]

-

Isolation: After the theoretical amount of water has been separated, the reaction mixture is concentrated by evaporation under reduced pressure.[1]

-

Purification: The resulting solid is cooled to approximately 5°C to precipitate crystals. The crude product is then purified by recrystallization, first from anhydrous benzene and subsequently from acetonitrile, to yield pure 3,4-Methylenedioxybenzylidene aniline.[1]

Structural Elucidation and Spectroscopic Profile

The identity and purity of the synthesized compound are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Molecular Structure

Caption: Key functional groups in 3,4-Methylenedioxybenzylidene Aniline.

Spectroscopic Data Summary

| Technique | Characteristic Features |

| ¹H NMR | Aromatic Protons: Multiple signals in the range of δ 6.5-7.8 ppm. The protons on the aniline ring and the piperonal ring will show distinct splitting patterns. Imine Proton (-CH=N-): A characteristic singlet around δ 8.3 ppm.[2] Methylenedioxy Protons (-O-CH₂-O-): A sharp singlet at approximately δ 6.0 ppm. |

| ¹³C NMR | Imine Carbon (-C=N-): A signal in the range of δ 160-170 ppm. Aromatic Carbons: Multiple signals between δ 110-150 ppm. Methylenedioxy Carbon (-O-C H₂-O-): A signal around δ 101 ppm. |

| FT-IR (cm⁻¹) | C=N Stretch (Imine): A strong absorption band around 1620-1630 cm⁻¹.[2] C-H Aromatic Stretch: Signals above 3000 cm⁻¹. C-O-C Stretch (Ether): Strong absorptions in the 1250-1040 cm⁻¹ region, characteristic of the methylenedioxy group. |

| Mass Spec (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, which is 225.24 g/mol .[3] |

| UV-Vis | π → π transitions:* Strong absorption bands typically below 300 nm, associated with the aromatic rings. n → π transition:* A weaker absorption band at a longer wavelength (above 300 nm), characteristic of the imine group's non-bonding electrons.[4][5] |

Experimental Protocol: Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[6][7]

-

FT-IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

Characterization Workflow

Caption: Workflow for the structural confirmation of the synthesized product.

Core Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 3,4-Methylenedioxybenzylidene aniline is crucial for its application in further synthesis or as a standalone agent.

| Property | Value / Description |

| Molecular Formula | C₁₄H₁₁NO₂[3] |

| Molecular Weight | 225.24 g/mol [3] |

| CAS Number | 27738-39-2[3] |

| Appearance | Crystalline solid.[1] |

| Melting Point | 89-91°C[1] |

| Solubility | Soluble in organic solvents like benzene, acetonitrile, DMF, and DMSO; slightly soluble in water.[1][8][9][10] |

| Crystal Structure | As a Schiff base, the molecule is expected to have a largely planar conformation, particularly with respect to the C=N bond, which adopts an E-configuration.[2] The dihedral angle between the two aromatic rings influences crystal packing.[11][12] |

| Thermal Stability | Schiff bases are generally stable compounds. However, like many organic molecules, they will decompose at elevated temperatures. The presence of the imine bond can be a site of thermal degradation. |

| Chemical Reactivity | The imine bond is susceptible to hydrolysis, especially under acidic conditions, reverting to the parent aldehyde and amine. It can also be reduced to form the corresponding secondary amine, N-(3,4-methylenedioxybenzyl)aniline. |

Significance in Research and Development

The true value of 3,4-Methylenedioxybenzylidene aniline for researchers lies in its dual role as both a versatile synthetic intermediate and a molecule with potential bioactivity.

-

Synthetic Intermediate: The aniline and piperonal moieties are common scaffolds in medicinal chemistry.[13][14] This Schiff base serves as a precursor for creating more complex molecules. For instance, the reduction of the imine bond provides a straightforward route to N-substituted aniline derivatives, which are important in various pharmaceutical agents.[15][16][17]

-

Potential Applications: Schiff bases, in general, are known to chelate with metal ions, forming stable complexes that can have catalytic or biological properties.[4][5][8][18][19] The specific electronic properties conferred by the methylenedioxy and aniline groups make this compound and its derivatives interesting candidates for screening in drug discovery programs, particularly in the development of novel anticancer agents.[20]

References

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. Available at: [Link]

-

Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. PubMed. Available at: [Link]

-

(B) Preparation of 4-phenoxy-N-(3,4-methylenedioxybenzyl)-aniline. PrepChem.com. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies | ACS Omega. ACS Publications. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed. Available at: [Link]

-

Isolation and Spectroscopic Characterization of some Schiff Base Complexes. E-RESEARCHCO. Available at: [Link]

-

3,4-(Methylenedioxy)aniline, 97%. Fisher Scientific. Available at: [Link]

-

3,4-(Methylenedioxy)aniline, 97%. Ottokemi. Available at: [Link]

-

3,4-(Methylenedioxy)aniline. ChemBK. Available at: [Link]

-

Supplementary Information. Source not specified. Available at: [Link]

-

3,4-(methylenedioxy)aniline. Stenutz. Available at: [Link]

-

Supporting Information. MPG.PuRe. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. Available at: [Link]

-

3,4-Methylenedioxybenzylidene aniline. NIST WebBook. Available at: [Link]

-

MOLECULAR AND CRYSTAL STRUCTURE OF (E)-4-CHLORO-N-(3,4-DIMETHOXYBENZYLIDENE)ANILINE. Source not specified. Available at: [Link]

-

N-(3,4-Dimethoxybenzylidene)aniline. PubChem. Available at: [Link]

-

THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. ResearchGate. Available at: [Link]

- CN1233640C - Process for preparing N-alkyl-3,4-(methylene dioxy) aniline through reduction. Google Patents.

-

3 4 Methylenedioxy Aniline Market Report. Dataintelo. Available at: [Link]

-

The Role of 3,4-(Methylenedioxy)aniline in Novel Anticancer Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

(E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline. NIH. Available at: [Link]

-

3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline. PMC - NIH. Available at: [Link]

-

3,4-Dimethoxyaniline. PubChem. Available at: [Link]

-

Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. Available at: [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pleiades.online [pleiades.online]

- 3. 3,4-Methylenedioxybenzylidene aniline [webbook.nist.gov]

- 4. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. pure.mpg.de [pure.mpg.de]

- 8. eresearchco.com [eresearchco.com]

- 9. 3,4-(Methylenedioxy)aniline, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. 3,4-(Methylenedioxy)aniline, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. dataintelo.com [dataintelo.com]

- 15. CN1233640C - Process for preparing N-alkyl-3,4-(methylene dioxy) aniline through reduction-alkylation of 3,4-( methylene dioxy) nitrobenzene - Google Patents [patents.google.com]

- 16. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 17. echemi.com [echemi.com]

- 18. Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3,4-Methylenedioxybenzylidene Aniline: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxybenzylidene aniline, a Schiff base of significant interest in medicinal and materials chemistry, represents a versatile molecular scaffold. Its structure, derived from the condensation of an aromatic aldehyde and a primary amine, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis and purification, its structural characteristics, and a discussion of its potential applications grounded in the broader context of Schiff base chemistry.

Chemical Identity and Structure

CAS Number : 27738-39-2[1]

Molecular Formula : C₁₄H₁₁NO₂[1]

Molecular Weight : 225.24 g/mol [1]

Synonyms : N-Piperonylideneaniline[1]

The structure of 3,4-Methylenedioxybenzylidene aniline features a central imine (azomethine) group (C=N) linking a 3,4-methylenedioxyphenyl group (derived from piperonal) to a phenyl group (derived from aniline). The presence of the methylenedioxy and phenyl rings provides a framework for further functionalization, allowing for the tuning of its physicochemical and biological properties.

Synthesis and Purification

The synthesis of 3,4-Methylenedioxybenzylidene aniline is a classic example of Schiff base formation, achieved through the condensation reaction of 3,4-methylenedioxybenzaldehyde (piperonal) and aniline. This reaction is typically carried out with the removal of water to drive the equilibrium towards the product.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition of the amino group of aniline to the carbonyl carbon of piperonal, followed by the elimination of a water molecule to form the imine. The reaction can be catalyzed by either acid or base.

Caption: General reaction scheme for the synthesis of 3,4-Methylenedioxybenzylidene aniline.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-benzylideneaniline.[2][3][4][5]

Materials:

-

3,4-Methylenedioxybenzaldehyde (Piperonal)

-

Aniline (freshly distilled)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beaker

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine equimolar quantities of 3,4-methylenedioxybenzaldehyde and freshly distilled aniline. For example, use 1.50 g (10 mmol) of piperonal and 0.93 g (10 mmol) of aniline.

-

Solvent Addition: Add a minimal amount of absolute ethanol to dissolve the reactants, typically 15-20 mL.

-

Reflux: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath. Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Time: Maintain the reflux for 2-4 hours. The formation of the product is often indicated by a change in color and the formation of a precipitate.

-

Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath to induce crystallization of the product.

-

Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

The crude product can be further purified by recrystallization from absolute ethanol to obtain a product of high purity.[3][4]

Physicochemical Properties

| Property | Value |

| CAS Number | 27738-39-2[1] |

| Molecular Formula | C₁₄H₁₁NO₂[1] |

| Molecular Weight | 225.24 g/mol [1] |

| Appearance | Expected to be a crystalline solid |

| Solubility | Generally soluble in organic solvents like ethanol, and sparingly soluble in water |

Spectroscopic Characterization

The structure of 3,4-Methylenedioxybenzylidene aniline can be confirmed by various spectroscopic techniques. The NIST WebBook indicates the availability of IR and mass spectra for this compound.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic absorption band for the C=N (imine) stretch, typically in the range of 1620-1690 cm⁻¹. The absence of the C=O stretch from the starting aldehyde (around 1700 cm⁻¹) and the N-H stretches from the starting amine (around 3300-3500 cm⁻¹) would confirm the formation of the Schiff base.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both the phenyl and the 3,4-methylenedioxyphenyl rings. A key signal would be the singlet for the proton of the imine group (-CH=N-), which is expected to appear in the downfield region, typically between 8.0 and 9.0 ppm. The two protons of the methylenedioxy group would likely appear as a singlet around 6.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the imine carbon (-C=N-) in the range of 150-165 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 225).

Potential Applications in Drug Development and Research

While specific studies on the biological activity of 3,4-Methylenedioxybenzylidene aniline are not extensively documented, the broader class of Schiff bases is renowned for a wide array of pharmacological activities. This suggests that 3,4-Methylenedioxybenzylidene aniline could serve as a valuable lead compound or intermediate in drug discovery.

Caption: Potential therapeutic applications of 3,4-Methylenedioxybenzylidene aniline based on the known activities of Schiff bases.

-

Antimicrobial Activity: Schiff bases have been extensively studied for their antibacterial and antifungal properties. The imine group is considered crucial for their biological activity, and the presence of the 3,4-methylenedioxy moiety, found in many natural products with antimicrobial effects, may enhance this activity.

-

Anticancer Activity: Numerous Schiff base derivatives have demonstrated significant in vitro and in vivo anticancer activity. Their mechanism of action can vary, including the inhibition of enzymes, interference with DNA replication, and induction of apoptosis.

-

Anti-inflammatory Activity: Certain Schiff bases have shown potent anti-inflammatory effects, suggesting their potential as novel therapeutic agents for inflammatory diseases.

-

Coordination Chemistry: The nitrogen atom of the imine group can coordinate with various metal ions to form stable metal complexes. These complexes often exhibit enhanced biological activity compared to the free Schiff base ligand.

Conclusion

3,4-Methylenedioxybenzylidene aniline is a readily synthesizable Schiff base with a well-defined chemical structure. The straightforward condensation reaction for its preparation, coupled with established purification techniques, makes it an accessible compound for research purposes. While specific biological data for this molecule is emerging, the extensive pharmacological profile of the broader Schiff base class provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the synthesis, properties, and applications of this versatile molecule.

References

-

National Institute of Standards and Technology. (n.d.). 3,4-Methylenedioxybenzylidene aniline. NIST Chemistry WebBook. Retrieved from [Link]

- IISTE. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.

-

PrepChem. (2023). Preparation of N-benzylideneaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzalaniline. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Retrieved from [Link]

Sources

The Analytical Fingerprint: A Deep Dive into the Spectral Analysis of N-Piperonylideneaniline

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Piperonylideneaniline, a Schiff base derived from the condensation of piperonal and aniline, is a molecule of significant interest in medicinal chemistry and materials science. Its structural elucidation and characterization are paramount for its application in these fields. This technical guide provides a comprehensive overview of the spectral analysis of N-Piperonylideneaniline, detailing its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics. This document serves as a practical resource for scientists, offering detailed experimental protocols, in-depth interpretation of spectral data, and the underlying principles of these analytical techniques.

Introduction: The Significance of N-Piperonylideneaniline

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a class of organic compounds with a wide array of applications, including as intermediates in organic synthesis, as catalysts, and as biologically active agents. N-Piperonylideneaniline, which incorporates the biologically significant 3,4-methylenedioxy moiety, has been a subject of investigation for its potential pharmacological activities. Accurate and thorough spectral analysis is the cornerstone of confirming the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development endeavors.

This guide will walk through the synthesis of N-Piperonylideneaniline and then delve into a multi-faceted spectral analysis, providing both the "what" and the "why" behind the observed data.

Synthesis of N-Piperonylideneaniline

The synthesis of N-Piperonylideneaniline is typically achieved through a straightforward condensation reaction between piperonal (3,4-methylenedioxybenzaldehyde) and aniline.

Reaction Scheme

Caption: Synthesis of N-Piperonylideneaniline.

Experimental Protocol: Synthesis of N-Piperonylideneaniline

This protocol outlines a standard laboratory procedure for the synthesis of N-Piperonylideneaniline.

Materials:

-

Piperonal (1.50 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (2-3 drops)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker (100 mL)

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.50 g (10 mmol) of piperonal in 20 mL of ethanol.

-

Addition of Aniline and Catalyst: To the stirred solution, add 0.93 g (10 mmol) of aniline followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the flask to room temperature. The product, N-Piperonylideneaniline, will begin to crystallize. To maximize crystal formation, place the flask in an ice bath for 30 minutes.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified N-Piperonylideneaniline in a desiccator or a vacuum oven at a low temperature.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-Piperonylideneaniline reveals key vibrational frequencies that are characteristic of its structure.

Experimental Protocol: Acquiring the IR Spectrum

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure (using KBr pellet method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the dried N-Piperonylideneaniline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of N-Piperonylideneaniline is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2900 | C-H stretch | -CH₂- (methylenedioxy) |

| ~1625 | C=N stretch (strong) | Azomethine (Imine) |

| ~1600, ~1490, ~1440 | C=C stretch | Aromatic rings |

| ~1250, ~1040 | C-O-C stretch (asymmetric & symmetric) | Methylenedioxy |

| ~930 | O-CH₂-O bend | Methylenedioxy |

| ~750, ~690 | C-H out-of-plane bend | Monosubstituted benzene |

Key Insights:

-

The most diagnostic peak in the spectrum is the strong absorption around 1625 cm⁻¹ , which is characteristic of the C=N stretching vibration of the azomethine group, confirming the formation of the Schiff base.

-

The presence of bands in the 3100-3000 cm⁻¹ region indicates the aromatic C-H stretching .

-

The absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ are indicative of the asymmetric and symmetric C-O-C stretching of the methylenedioxy group, a key feature of the piperonal moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Experimental Protocol: Acquiring NMR Spectra

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or 500 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of N-Piperonylideneaniline in about 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

-

¹³C NMR Acquisition: Following the ¹H NMR acquisition, acquire the broadband proton-decoupled ¹³C NMR spectrum.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of N-Piperonylideneaniline will show distinct signals for the different types of protons present in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~8.3 | Singlet | 1H | Azomethine proton (-CH=N-) |

| ~7.8 - 7.2 | Multiplet | 5H | Protons of the aniline aromatic ring |

| ~7.4 - 6.8 | Multiplet | 3H | Protons of the piperonal aromatic ring |

| ~6.0 | Singlet | 2H | Methylenedioxy protons (-O-CH₂-O-) |

Key Insights:

-

The singlet at approximately 8.3 ppm is highly characteristic of the azomethine proton , providing strong evidence for the formation of the imine linkage.

-

The downfield shift of the aromatic protons is due to the electron-withdrawing nature of the aromatic rings and the imine group.

-

The sharp singlet around 6.0 ppm , integrating to two protons, is a definitive signal for the methylenedioxy group .

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of N-Piperonylideneaniline.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~160 | Azomethine carbon (-C H=N-) |

| ~152 - 120 | Aromatic carbons |

| ~101 | Methylenedioxy carbon (-O-C H₂-O-) |

Key Insights:

-

The signal for the azomethine carbon is typically found in the downfield region, around 160 ppm .

-

The aromatic region will show a number of signals corresponding to the different carbon environments in the two aromatic rings.

-

The signal for the methylenedioxy carbon is characteristically found at approximately 101 ppm .

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: Acquiring the Mass Spectrum

Instrumentation:

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Introduction: A small amount of the N-Piperonylideneaniline sample is introduced into the ion source of the mass spectrometer.

-

Ionization: The sample is ionized, typically using electron ionization (EI), which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of N-Piperonylideneaniline will show a molecular ion peak and several fragment ion peaks.

Molecular Ion Peak:

-

The molecular formula of N-Piperonylideneaniline is C₁₄H₁₁NO₂.

-

The calculated molecular weight is approximately 225.24 g/mol .

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 225 .

Key Fragmentation Pathways:

The fragmentation of N-Piperonylideneaniline under EI conditions can proceed through several pathways, leading to characteristic fragment ions.

Caption: Key fragmentation pathways of N-Piperonylideneaniline.

Interpretation of Key Fragments:

-

m/z = 149: This fragment corresponds to the piperonyl cation, formed by the cleavage of the C-N bond.

-

m/z = 104: This fragment arises from the cleavage of the bond between the benzylidene carbon and the piperonyl ring, resulting in the [C₆H₅N=CH]⁺ ion.

-

m/z = 91: This fragment can be attributed to the tropylium ion ([C₇H₇]⁺) formed from the piperonyl moiety or the anilinium radical cation ([C₆H₅NH]⁺).

-

m/z = 77: This is a characteristic fragment for a phenyl group ([C₆H₅]⁺).

Conclusion

The comprehensive spectral analysis of N-Piperonylideneaniline through IR, NMR, and MS provides a detailed and unambiguous structural confirmation. Each technique offers a unique piece of the puzzle: IR identifies the key functional groups, NMR elucidates the carbon-hydrogen framework and the connectivity of atoms, and MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. The data and protocols presented in this guide serve as a valuable resource for researchers working with N-Piperonylideneaniline and other related Schiff bases, ensuring the integrity and reproducibility of their scientific investigations.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 3,4-Methylenedioxybenzylidene aniline. NIST Chemistry WebBook. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Okuo, J., & Chiedu, E. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10), 25-33. Retrieved from [Link]

An In-Depth Technical Guide to the Solubility and Stability of 3,4-Methylenedioxybenzylidene Aniline

Introduction

3,4-Methylenedioxybenzylidene aniline, also known as N-piperonylideneaniline, is an aromatic Schiff base, a class of compounds characterized by the C=N double bond of the azomethine group. This structural motif is a cornerstone in the synthesis of a multitude of heterocyclic compounds, and its derivatives are actively investigated for their potential applications in medicinal chemistry and materials science. An in-depth understanding of the physicochemical properties of 3,4-Methylenedioxybenzylidene aniline, specifically its solubility and stability, is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of these critical parameters, offering field-proven insights and detailed experimental protocols to empower researchers in their endeavors.

The core structure of 3,4-Methylenedioxybenzylidene aniline is comprised of a piperonal (3,4-methylenedioxybenzaldehyde) moiety condensed with an aniline ring. The presence of the methylenedioxy group, a common substituent in pharmacologically active compounds, significantly influences the molecule's electronic and steric properties, thereby impacting its solubility and stability profiles.

I. Solubility Profile: A Theoretical and Practical Assessment

A thorough understanding of a compound's solubility is fundamental for its effective utilization in synthesis, purification, and formulation. While specific quantitative solubility data for 3,4-Methylenedioxybenzylidene aniline is not extensively documented in publicly available literature, a robust qualitative and predictive assessment can be made based on its chemical structure and by drawing parallels with the well-characterized analogue, N-benzylideneaniline.

Core Principles of Solubility

The adage "like dissolves like" is the guiding principle in predicting solubility. The largely aromatic and nonpolar nature of 3,4-Methylenedioxybenzylidene aniline, conferred by the two phenyl rings, suggests good solubility in many organic solvents. However, the presence of the nitrogen and oxygen atoms introduces a degree of polarity and the potential for hydrogen bonding, which modulates its solubility profile. The methylenedioxy group, while containing polar ether linkages, is relatively nonpolar overall and is expected to enhance lipophilicity compared to a simple dimethoxy substitution.

Predicted Solubility in Common Organic Solvents

Based on these structural considerations, a qualitative solubility profile for 3,4-Methylenedioxybenzylidene aniline can be predicted. The following table provides an estimated solubility classification in a range of common laboratory solvents. It is imperative to note that these are predictive assessments and should be confirmed by experimental determination for any critical application.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Soluble | The nitrogen of the imine can act as a hydrogen bond acceptor. The overall polarity of the molecule allows for favorable interactions with these solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | The dipole-dipole interactions between the solvent and the polar functionalities of the Schiff base facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules. | |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The presence of polar functional groups limits the solubility in highly nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents possess a good balance of polarity and the ability to engage in van der Waals interactions with the aromatic rings. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall solvent environment is suitable for dissolving the compound. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the large aromatic structure predominates, leading to very poor aqueous solubility. |

II. Stability Profile: Unraveling the Degradation Pathways

The stability of a compound is a critical determinant of its shelf-life, its suitability for various applications, and the reliability of experimental results. For Schiff bases, the primary mode of degradation is hydrolysis of the imine bond, which is susceptible to both acidic and basic conditions. Other potential degradation pathways include oxidation, photodecomposition, and thermal decomposition.

Hydrolytic Stability

The hydrolysis of 3,4-Methylenedioxybenzylidene aniline involves the cleavage of the C=N double bond to yield its constituent aldehyde (piperonal) and amine (aniline). This reaction is reversible and its rate is highly dependent on the pH of the medium.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the imine nitrogen is protonated, forming an iminium ion. This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds through a carbinolamine intermediate, which then breaks down to the aldehyde and the protonated amine. Generally, the hydrolysis of Schiff bases is accelerated in acidic environments.[1]

-

Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion can directly attack the imine carbon. However, the rate of hydrolysis for many Schiff bases is often slower in strongly basic conditions compared to acidic conditions. The rate of hydrolysis is typically lowest in neutral or slightly alkaline solutions.[2]

The presence of the electron-donating methylenedioxy group on the benzaldehyde ring is expected to slightly stabilize the imine bond towards hydrolysis compared to unsubstituted N-benzylideneaniline by increasing electron density at the imine carbon, making it less electrophilic.

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of 3,4-Methylenedioxybenzylidene aniline.

Thermal Stability

Aromatic Schiff bases generally exhibit good thermal stability due to the presence of multiple aromatic rings and the conjugated system.[3] Studies on structurally related aromatic Schiff bases have shown that they can be stable up to temperatures of 150-250°C.[4] The thermal stability can be influenced by the nature of the substituents on the aromatic rings. The decomposition of 3,4-Methylenedioxybenzylidene aniline at elevated temperatures would likely involve the cleavage of the imine bond and fragmentation of the aromatic rings.

Photostability

Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. Schiff bases can undergo photodegradation, which may involve isomerization of the C=N bond or more complex photochemical reactions leading to decomposition.[5] To ensure the integrity of 3,4-Methylenedioxybenzylidene aniline, it is advisable to store the compound protected from light, for example, in amber vials.

III. Experimental Protocols for Characterization

To provide actionable guidance for researchers, this section details step-by-step methodologies for the experimental determination of solubility and for conducting forced degradation studies to assess stability.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[4][6]

Objective: To determine the saturation concentration of 3,4-Methylenedioxybenzylidene aniline in various solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid 3,4-Methylenedioxybenzylidene aniline to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor.

Caption: Workflow for thermodynamic solubility determination.

Protocol 2: Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][7] The goal is to achieve a target degradation of 5-20%.[7]

Objective: To identify the degradation products of 3,4-Methylenedioxybenzylidene aniline under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 3,4-Methylenedioxybenzylidene aniline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[8]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be protected from light.

-

-

Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples to prevent further degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact compound from all degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

Sources

- 1. cajmns.casjournal.org [cajmns.casjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. biopharminternational.com [biopharminternational.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Biological Activity Screening of Novel Schiff Bases

Introduction: The Enduring Potential of the Azomethine Group

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of medicinal chemistry.[1] First reported by Hugo Schiff in 1864, these compounds are readily synthesized through the condensation of primary amines with active carbonyl compounds.[2][3] Their significance stems not only from their synthetic accessibility but also from their structural similarity to naturally occurring biological molecules, which allows them to interact with a wide array of biological targets.[4] The lone pair of electrons on the sp2-hybridized nitrogen atom of the azomethine group is a key determinant of their chemical reactivity and broad biological significance.[4][5]

This versatile scaffold has been shown to exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, antioxidant, anticancer, anti-inflammatory, and antiviral properties.[6][7] The ability to readily modify the peripheral substituents on both the amine and carbonyl precursors allows for the fine-tuning of their steric and electronic properties, making Schiff bases a "privileged ligand" in the design of new therapeutic agents.[5] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically screen novel Schiff bases, moving from initial synthesis to broad-spectrum activity profiling and preliminary mechanistic insights.

Part 1: Foundational Steps - Synthesis and Characterization

Before any biological evaluation can be deemed reliable, the identity, purity, and structure of the novel compounds must be unequivocally established. This foundational phase is non-negotiable for ensuring the trustworthiness and reproducibility of subsequent screening data.

The typical synthesis of a Schiff base involves the condensation reaction between a primary amine and an aldehyde or ketone, often under reflux in a solvent like ethanol or methanol, sometimes with the addition of a few drops of an acid catalyst such as glacial acetic acid.[8][9]

Caption: Workflow for Schiff Base Synthesis and Characterization.

Upon purification, a suite of analytical techniques is employed for structural elucidation:[9][10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Crucial for confirming the formation of the Schiff base by identifying the characteristic C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O and N-H stretching bands from the starting materials.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of protons and carbons, respectively. The appearance of a signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum (often δ 8-9 ppm) is a key indicator of successful synthesis.[8]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its molecular formula.[10]

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which must align with the calculated values for the proposed structure.[11]

Only after this rigorous characterization can a compound proceed to biological screening.

Part 2: The Biological Screening Cascade

A hierarchical or tiered approach to screening is the most efficient method for evaluating a library of novel compounds. This strategy uses broad, cost-effective primary assays to identify "hits," which are then subjected to more specific secondary assays to elucidate their potential mechanisms of action.

Caption: Hierarchical Cascade for Biological Screening.

Primary Screening: Identifying Active Compounds

Schiff bases are widely reported to possess significant antibacterial and antifungal properties.[12][13] The initial screen typically employs diffusion methods to qualitatively assess activity, followed by dilution methods to quantify the potency.

-

Agar Well/Disk Diffusion Method: This is a preliminary test to identify activity. A standardized inoculum of a specific bacterium or fungus is swabbed onto an agar plate. Wells are punched in the agar (or sterile disks are placed on the surface), and a solution of the test compound is added.[14][15] After incubation, the diameter of the clear zone of inhibition around the well/disk is measured. A larger zone indicates greater inhibitory activity against that microorganism.[15] Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) and antifungals (e.g., Fluconazole, Nystatin) must be used as positive controls.[13]

-

Broth Microdilution Method (MIC Determination): This quantitative assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.[16][17] Serial dilutions of the Schiff base are prepared in a 96-well plate containing growth medium. Each well is then inoculated with the test microorganism. After incubation, the MIC is determined by visual inspection for turbidity.[17] This method is critical for comparing the potency of different compounds.

Table 1: Example Data Presentation for Antimicrobial Screening (MIC in µg/mL)

| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| Schiff Base 1 | 16 | 64 | 32 |

| Schiff Base 2 | >128 | >128 | >128 |

| Schiff Base 3 | 8 | 32 | 16 |

| Ciprofloxacin | 1 | 2 | NA |

| Fluconazole | NA | NA | 4 |

Many diseases are associated with oxidative stress caused by free radicals. Schiff bases, particularly those containing phenolic hydroxyl groups, can act as antioxidants by donating hydrogen atoms or electrons to neutralize these radicals.[18][19]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is the most common and straightforward method.[18] DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.[20] The decrease in absorbance at ~517 nm is measured spectrophotometrically and is proportional to the amount of radical scavenged. The activity is expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Ascorbic acid or Butylated Hydroxytoluene (BHT) are typically used as standard controls.[21]

DPPH• (Radical, Violet)

DPPH• (Radical, Violet)

>];

} }

Caption: Principle of the DPPH Antioxidant Assay.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless neutral form.[19] The reduction in absorbance is measured, and results are often compared to a Trolox standard.[21]

The antiproliferative effect of novel Schiff bases is a major area of investigation.[22] The primary screen for anticancer potential involves evaluating the cytotoxicity of the compounds against one or more human cancer cell lines.

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11][22] Viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22] The amount of formazan produced, which is quantified by measuring the absorbance at ~570 nm after solubilization, is directly proportional to the number of living cells.[23]

-

Crucial Controls: It is imperative to test the compounds simultaneously against a non-malignant cell line (e.g., MRC-5 human lung fibroblasts or BHK-21 baby hamster kidney cells) to determine selectivity.[11][22] A compound that is highly toxic to cancer cells but shows low toxicity to normal cells is a much more promising therapeutic candidate. Results are expressed as IC50 values (the concentration that inhibits 50% of cell growth).[24]

Table 2: Example Data Presentation for Cytotoxicity Screening (IC50 in µM)

| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | MRC-5 (Normal Fibroblast) | Selectivity Index (MRC-5/HeLa) |

| Schiff Base A | 7.5 | 10.2 | >100 | >13.3 |

| Schiff Base B | 50.1 | 65.8 | >100 | >2.0 |

| Carboplatin | 15.3 | 22.5 | 85.1 | 5.6 |

Secondary Screening: Uncovering Mechanisms

For compounds that demonstrate potent and/or selective activity in primary screens, secondary assays are employed to gain initial insights into their mechanism of action.

Schiff bases are known to inhibit various enzymes implicated in disease.[25]

-

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea. Its inhibition is a key strategy for treating infections caused by Helicobacter pylori, which uses urease to survive in the acidic environment of the stomach.[26] Assays typically measure the production of ammonia from urea, and potent inhibitors will prevent this production.[25]

-

Carbonic Anhydrase (CA) Inhibition: CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, edema, and some types of cancer.[25] Inhibition assays measure the enzyme's ability to hydrate CO2.

For compounds showing significant anticancer activity, understanding their interaction with DNA is a critical next step, as DNA is a primary target for many chemotherapeutic agents.[27]

-

DNA Binding Studies: These experiments determine if and how a compound binds to DNA. UV-Visible absorption titration, fluorescence spectroscopy, and viscosity measurements are common techniques used to investigate the mode of binding (e.g., intercalation between base pairs, electrostatic interaction, or groove binding).[27][28][29] Intercalation, where a planar molecule inserts itself between the base pairs of DNA, often leads to significant changes in the DNA's structure and is a common mechanism for cytotoxic drugs.[27]

-

DNA Cleavage Studies: This assay determines if a compound can induce breaks in the DNA backbone. It is often performed using agarose gel electrophoresis with supercoiled plasmid DNA (e.g., pBR322).[30] When the supercoiled DNA is cleaved, it relaxes into open circular and then linear forms, which migrate differently on the gel. Many Schiff base metal complexes, in particular, can facilitate DNA cleavage through redox chemistry, often in the presence of an activating agent like H₂O₂.[28][31]

Conclusion

The biological screening of novel Schiff bases is a systematic process that requires both scientific rigor and strategic design. By moving from foundational synthesis and characterization to a hierarchical screening cascade, researchers can efficiently identify compounds with significant therapeutic potential. The primary screens—antimicrobial, antioxidant, and cytotoxic—serve to cast a wide net, identifying active molecules from a larger library. Subsequent secondary screens, such as enzyme inhibition and DNA interaction studies, provide the crucial first look into the mechanisms that underpin this activity. This structured approach not only maximizes the potential for discovery but also provides the robust, validated data necessary to guide the next stages of drug development, including structure-activity relationship (SAR) studies and in vivo testing.

References

- Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (n.d.).

- Biological applications of Schiff bases: An overview. (2022). GSC Online Press.

- Arulmurugan, S., et al. (n.d.). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan Journal of Chemistry.

- Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (n.d.).

- A Review of Synthesis and Biological Activities of Schiff Base and Their. (n.d.). Ijaresm.

- SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY. (n.d.). Jetir.Org.

- Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. (n.d.).

- Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (n.d.). PMC - NIH.

- Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. (n.d.). MDPI.

- Heterocyclic Schiff Bases as Non Toxic Antioxidants: Solvent Effect, Structure Activity Relationship and Mechanism of Action. (2018). PubMed.

- Synthesis, characterization, and anticancer activity of Schiff bases. (n.d.). PubMed.

- Role of Schiff Base in Drug Discovery Research. (2025). Request PDF - ResearchGate.

- Application Notes and Protocols for Evaluating the Antioxidant Properties of Phenolic Schiff Bases. (n.d.). Benchchem.

- Synthesis, characterization, in vitro anticancer activity, and docking of Schiff bases of 4-amino-1,2-naphthoquinone. (n.d.). SciSpace.

- In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes. (n.d.). PMC - NIH.

- Schiff Base Metal Complexes as Anticancer Agents. (n.d.). SciSpace.

- In vitro Antibacterial Evaluation and in silico Docking of Schiff Base as a Potential Inhibitor of Nucleoside Diphosphate Kinase. (n.d.).

- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). PubMed Central.

- Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (2024). ACS Omega.

- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.Org.

- Synthesis, characterization, DNA binding, DNA cleavage and antimicrobial studies of Schiff base ligand and its metal complexes. (n.d.). PubMed.

- The in vitro antimicrobial and antifungal activities of Schiff bases.. (n.d.). ResearchGate.

- Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies.

- Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. (2019). PMC - NIH.

- Mixed-ligand copper(ii) Schiff base complexes: the role of the co-ligand in DNA binding, DNA cleavage, protein binding and cytotoxicity. (n.d.). Dalton Transactions (RSC Publishing).

- Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. (2025). PubMed Central.

- Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (n.d.). Taylor & Francis Online.

- Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (n.d.). PubMed.

- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.).

- Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde. (2019). SciSpace.

- Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (n.d.). RSC Publishing.

- Synthesis and Characterization of Schiff base ligand and Its Group IIB Metal II Complexes. (n.d.). IDOSR JOURNALS.

- Synthesis, Characterization, DNA Binding, DNA Cleavage and Antimicrobial Studies of Schiff Base Ligand and its Metal Complexes. (2015). Semantic Scholar.

- DNA Cleavage, Cytotoxic Activities, and Antimicrobial Studies of Ternary Copper(II) Complexes of Isoxazole Schiff Base and Heterocyclic Compounds. (n.d.). NIH.

- Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. (2024). PubMed Central.

- New amino acid clubbed Schiff bases inhibit carbonic anhydrase II, α-glucosidase, and urease enzymes: in silico and in vitro. (2021). Request PDF - ResearchGate.

- In vitro antifungal activity of some Schiff bases derived from ortho-hydroxybenzaldehyde against fusarium. (2025). ResearchGate.

- Synthesis (Z) vs (E) Selectivity, Antifungal Activity against Fusarium oxysporum, and Structure-Based Virtual Screening of Novel Schiff Bases Derived from l-Tryptophan. (2022). ACS Omega.

- Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil. (2022). PubMed.

- Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. (n.d.). RSIS International.

- Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(II) complexes. (2023). RSC Publishing.

- Structural, Characterization, and Biological Activity of Novel Schiff Base Ligand Derived from Pyridoxal with 2-Aminobenzothazol and Its Complexes. (n.d.). Chemical Methodologies.

- Synthesis, Characterization and In vitro evaluation of antibacterial and antifungal activities of New Schiff Base and Its Metal Complexes. (n.d.). ASJP.